5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one
Description
5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromine atom at the 5-position and a cyclopropylmethyl group at the 2-position of the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-8(12)11(10-4-7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQQTLZRJKWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one typically involves the bromination of 2-(cyclopropylmethyl)pyridazin-3(2H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyridazinone derivatives with various functional groups.
Oxidation Reactions: Formation of oxidized pyridazinone derivatives with higher oxidation states.
Reduction Reactions: Formation of reduced pyridazinone derivatives with lower oxidation states.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazine core, a bromine atom at the 5-position, and a cyclopropylmethyl group at the 2-position. Pyridazines are known for their diverse biological activities, making them interesting for medicinal chemistry and potential therapeutic applications.
Potential Applications in Medicinal Chemistry
This compound and its derivatives have potential applications in medicinal chemistry:
- May serve as building blocks for synthesizing more complex molecules with desired pharmacological properties.
- Can be modified to optimize their activity, selectivity, and pharmacokinetic properties.
- Its derivatives may interact with enzymes such as cyclooxygenases, potentially inhibiting their activity and providing anti-inflammatory effects.
Research and Interaction Studies
Interaction studies with this compound typically investigate its binding affinity with various biological targets. Preliminary studies suggest derivatives of this compound may interact with enzymes such as cyclooxygenases, potentially inhibiting their activity and thus providing anti-inflammatory effects.
Congeners and their properties
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-2-methylpyridine | Bromine at position 5; methyl group at position 2 | Known for its reactivity in electrophilic substitutions |
| 4-Amino-5-bromo-2-methylpyridine | Amino group at position 4; bromine at position 5 | Exhibits significant biological activity against certain pathogens |
| 5-Bromo-3-nitro-2-methylpyridine | Nitro group at position 3; bromine at position 5 | Displays potent antibacterial properties |
| Ethyl 5-bromo-2-methylnicotinate | Nicotinic structure; ethyl group | Potential use in nicotine receptor studies |
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mode of action and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethyl)pyridazin-3(2H)-one: Lacks the bromine atom at the 5-position.
5-Chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of bromine at the 5-position.
5-Bromo-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of a cyclopropylmethyl group at the 2-position.
Uniqueness
5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by a bromine atom at the 5-position and a cyclopropylmethyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.
Structural Characteristics
The structural features of this compound play a crucial role in its biological activity. The presence of the bromine atom and the cyclopropylmethyl group influences its interaction with various biological targets, contributing to its pharmacological properties.
| Structural Feature | Description |
|---|---|
| Pyridazine Core | A six-membered aromatic ring containing two adjacent nitrogen atoms. |
| Bromine Atom (5-position) | Enhances reactivity and binding affinity with biological targets. |
| Cyclopropylmethyl Group | May influence pharmacokinetic properties and selectivity. |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anti-inflammatory Properties :
- Compounds in the pyridazine family have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Inhibition of COX can lead to reduced production of prostaglandins, thereby alleviating inflammation.
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various pathogens.
-
Anticancer Potential :
- The compound's ability to interact with specific molecular targets may also extend to anticancer activity. Research is ongoing to elucidate its mechanism of action against cancer cells.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, leading to therapeutic effects.
- Target Interaction : Binding studies indicate that it may interact with cyclooxygenases and other relevant biological targets, modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazine derivatives, including this compound:
- A study demonstrated that similar pyridazine compounds exhibited significant inhibition of COX enzymes in vitro, suggesting potential for anti-inflammatory drug development.
- Another investigation highlighted the antimicrobial effects of pyridazine derivatives against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-2-methylpyridine | Bromine at position 5; methyl group at position 2 | Known for reactivity in electrophilic substitutions. |
| 4-Amino-5-bromo-2-methylpyridine | Amino group at position 4; bromine at position 5 | Exhibits significant biological activity against pathogens. |
| Ethyl 5-bromo-2-methylnicotinate | Nicotinic structure; ethyl group | Potential use in nicotine receptor studies. |
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one?
Answer:
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). For example:
- Cyclopropane introduction : React a bromopyridazinone precursor (e.g., 5-bromo-pyridazin-3(2H)-one) with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to substitute the 2-position hydrogen .
- Patent-based methods : Patents describe azole-fused pyridazinone derivatives using palladium-catalyzed coupling for halogenated intermediates, which could be adapted for cyclopropylmethyl group introduction .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, pyridazinone ring protons at δ 6.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (C₈H₁₀BrN₃O; theoretical MW: 266.09) with ESI-HRMS .
- HPLC purity analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .
Note : Compare spectral data with structurally related brominated pyridazinones (e.g., ) to validate assignments.
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .
- First-aid measures : If inhaled, move to fresh air and seek medical attention. For skin contact, wash thoroughly with water .
- Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation.
Advanced: How can reaction yields be optimized for introducing the cyclopropylmethyl group?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the cyclopropylmethyl group .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions; optimize ligand-to-metal ratios .
- Temperature control : Reactions at 80–100°C may improve substitution efficiency without decomposition .
Troubleshooting : Low yields may arise from steric hindrance; consider pre-functionalizing the pyridazinone core or using bulkier bases (e.g., DBU).
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may stem from varying ATP concentrations in kinase assays .
- Structural analogs : Compare activity with derivatives (e.g., piperidinyl or azole-fused analogs) to identify critical functional groups .
- Meta-analysis : Review patent claims (e.g., Takeda’s azole-fused derivatives) and academic studies to contextualize activity trends .
Advanced: What mechanistic insights explain the reactivity of the pyridazinone core?
Answer:
- Electron-deficient ring : The pyridazinone’s conjugated system directs electrophilic substitution to the 5-position. Bromine at C5 further deactivates the ring, favoring nucleophilic attacks at C2 .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediates in substitution reactions. For example, cyclopropylmethyl group introduction may proceed via a Meisenheimer complex .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict regioselectivity and transition states for substitution reactions.
Advanced: How to design experiments to study its stability under physiological conditions?
Answer:
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Metabolic profiling : Use liver microsomes or S9 fractions to identify cytochrome P450-mediated metabolites. Compare with structurally similar compounds (e.g., ’s pesticide derivatives) .
- Light sensitivity : Expose to UV light (λ = 365 nm) and monitor photodegradation using HPLC.
Advanced: What strategies mitigate solubility challenges in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
